molecular formula C21H12ClFO5S B14993307 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

Cat. No.: B14993307
M. Wt: 430.8 g/mol
InChI Key: CRYYYBSRCGZBBP-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate is a complex organic compound that features a benzoxathiol ring system with fluorophenyl and chlorophenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate typically involves multiple steps:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, a thiol and a halogenated phenol can be reacted in the presence of a base to form the benzoxathiol ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorinated benzene derivative with a suitable nucleophile.

    Attachment of the Chlorophenoxy Acetate: The final step involves esterification, where the chlorophenoxy acetic acid is reacted with the benzoxathiol derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory or anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate: This compound is structurally similar but with reversed positions of the fluorine and chlorine substituents.

    7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate: This compound has a methyl group instead of a fluorine atom.

Uniqueness

The unique combination of fluorophenyl and chlorophenoxy groups in 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H12ClFO5S

Molecular Weight

430.8 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C21H12ClFO5S/c22-13-3-7-15(8-4-13)26-11-19(24)27-16-9-17(12-1-5-14(23)6-2-12)20-18(10-16)29-21(25)28-20/h1-10H,11H2

InChI Key

CRYYYBSRCGZBBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Cl)SC(=O)O3)F

Origin of Product

United States

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